Cas no 120569-07-5 (3-Acetyl-4-chlorobenzonitrile)

3-Acetyl-4-chlorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Acetyl-4-chlorobenzonitrile
- 120569-07-5
- DB-122539
- G89320
- 2'-CHLORO-5'-CYANOACETOPHENONE
-
- MDL: MFCD20039623
- Inchi: 1S/C9H6ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3
- InChI Key: SBXNADGJZADKFC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#N)C=C1C(C)=O
Computed Properties
- Exact Mass: 179.0137915g/mol
- Monoisotopic Mass: 179.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.9Ų
3-Acetyl-4-chlorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019093706-1g |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 95% | 1g |
$521.40 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760357-1g |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 98% | 1g |
¥4304.00 | 2024-08-09 | |
Crysdot LLC | CD12174005-1g |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 95+% | 1g |
$581 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760357-250mg |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 98% | 250mg |
¥1984.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760357-100mg |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 98% | 100mg |
¥1215.00 | 2024-08-09 | |
eNovation Chemicals LLC | D750818-100mg |
3-Acetyl-4-chlorobenzonitrile |
120569-07-5 | 95+% | 100mg |
$190 | 2023-09-04 |
3-Acetyl-4-chlorobenzonitrile Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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5. Book reviews
Additional information on 3-Acetyl-4-chlorobenzonitrile
3-Acetyl-4-chlorobenzonitrile (CAS No. 120569-07-5): An Overview of Its Properties, Applications, and Recent Research
3-Acetyl-4-chlorobenzonitrile (CAS No. 120569-07-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique molecular structure, has been extensively studied for its potential applications in various industries. This article provides a comprehensive overview of 3-Acetyl-4-chlorobenzonitrile, including its chemical properties, synthesis methods, and recent research developments.
Chemical Properties and Structure
3-Acetyl-4-chlorobenzonitrile is a white crystalline solid with the molecular formula C9H6ClNO. Its molecular weight is 183.60 g/mol. The compound features a benzene ring substituted with an acetyl group at the 3-position and a cyano group at the 4-position, along with a chlorine atom. These functional groups contribute to its unique chemical properties and reactivity. The presence of the cyano group makes it an excellent precursor for the synthesis of various nitrogen-containing compounds, while the acetyl and chlorine groups provide additional functionalization opportunities.
Synthesis Methods
The synthesis of 3-Acetyl-4-chlorobenzonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chlorobenzonitrile with acetic anhydride in the presence of a suitable catalyst. This reaction typically proceeds via an acetylation mechanism, where the acetic anhydride reacts with the aromatic ring to form the acetyl derivative. Another approach involves the reaction of 3-acetylbenzonitrile with chlorine gas or a chlorinating agent to introduce the chlorine substituent at the 4-position.
Applications in Pharmaceuticals and Materials Science
3-Acetyl-4-chlorobenzonitrile has found applications in various fields due to its versatile chemical properties. In pharmaceutical research, it serves as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, recent studies have explored its use in the development of novel anticancer agents and anti-inflammatory drugs. The compound's ability to undergo selective functionalization makes it a valuable starting material for synthesizing complex molecules with therapeutic potential.
In materials science, 3-Acetyl-4-chlorobenzonitrile has been investigated for its potential in polymer synthesis and as a building block for advanced materials. Its reactivity and stability make it suitable for incorporating into polymer chains, leading to materials with enhanced mechanical and thermal properties. Additionally, the compound's electronic properties have been studied for applications in organic electronics and photovoltaic devices.
Recent Research Developments
The ongoing research on 3-Acetyl-4-chlorobenzonitrile continues to uncover new insights into its behavior and potential applications. A recent study published in the Journal of Organic Chemistry reported a novel synthetic route that significantly improves the yield and purity of 3-Acetyl-4-chlorobenzonitrile. This method involves a one-pot reaction sequence that simplifies the synthesis process while maintaining high selectivity.
In another study, researchers from the University of California explored the use of 3-Acetyl-4-chlorobenzonitrile as a precursor for synthesizing metal-organic frameworks (MOFs). These MOFs exhibit exceptional porosity and surface area, making them promising candidates for gas storage and separation applications. The study demonstrated that 3-Acetyl-4-chlorobenzonitrile-based MOFs could efficiently adsorb carbon dioxide from flue gases, offering a potential solution for carbon capture technologies.
Safety Considerations and Environmental Impact
Safety is a critical aspect when handling any chemical compound. While 3-Acetyl-4-chlorobenzonitrile is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure workplace safety. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper disposal methods should be employed to minimize environmental impact.
In conclusion, 3-Acetyl-4-chlorobenzonitrile (CAS No. 120569-07-5) is a multifaceted compound with diverse applications in pharmaceuticals, materials science, and other industries. Its unique chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities, 3-Acetyl-4-chlorobenzonitrile is poised to play a significant role in advancing various scientific fields.
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